molecular formula C12H14F3NO3 B14863813 Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate

Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate

Cat. No.: B14863813
M. Wt: 277.24 g/mol
InChI Key: BATMTDDSYIENGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate is an organic compound with the molecular formula C12H14F3NO3. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a methoxybenzyl group attached to a propanoate backbone. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzyl bromide with methyl 2-amino-3,3,3-trifluoropropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The amino group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-(trifluoromethyl)propionate: Similar structure but lacks the methoxybenzyl group.

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group and a hydroxyl group.

    Methyl 2-acetamido-3,3,3-trifluoro-2-(6-methylpyridin-2-yl)propanoate: Contains a pyridine ring instead of the methoxybenzyl group.

Uniqueness

Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate is unique due to the presence of the methoxybenzyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoate

InChI

InChI=1S/C12H14F3NO3/c1-18-9-5-3-8(4-6-9)7-11(16,10(17)19-2)12(13,14)15/h3-6H,7,16H2,1-2H3

InChI Key

BATMTDDSYIENGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)(C(F)(F)F)N

Origin of Product

United States

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